molecular formula C3H4N2 B570193 Imidazole-13C,15N2 (Major) CAS No. 1173018-62-6

Imidazole-13C,15N2 (Major)

Cat. No.: B570193
CAS No.: 1173018-62-6
M. Wt: 71.058
InChI Key: RAXXELZNTBOGNW-FRSWOAELSA-N
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Description

Imidazole-13C,15N2 (Major) is a stable isotope-labeled compound of imidazole, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical and chemical processes due to its unique isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the cyclization of isotopically labeled glyoxal with isotopically labeled ammonia and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of imidazole-13C,15N2 involves large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required isotopic enrichment standards.

Chemical Reactions Analysis

Types of Reactions: Imidazole-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Imidazole can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert imidazole to dihydroimidazole.

    Substitution: Imidazole can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Dihydroimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Imidazole-13C,15N2 is extensively used in NMR studies due to its unique isotopic labeling, which enhances the sensitivity and resolution of NMR signals. The compound's nitrogen isotopes (15N) are particularly valuable for studying the dynamics and interactions of biomolecules.

Case Study: Hyperpolarization Techniques

Recent advancements in hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), have significantly enhanced the NMR signal of imidazole-15N2. A study reported a signal enhancement of approximately 2000-fold at 9.4 T using parahydrogen gas and a methanol-aqueous buffer solution. This enhancement allows for real-time monitoring of pH changes in biological systems, making it an effective tool for in vivo pH sensing .

pH Sensing

The ability of imidazole to undergo protonation at physiological pH levels makes it an excellent candidate for pH sensing applications. The binding of protons to the nitrogen sites alters the chemical shift of the NMR signals significantly, enabling precise measurements of local pH environments.

Biomedical Applications

The hyperpolarized imidazole-15N2 offers a promising avenue for non-invasive tumor imaging through pH detection. Tumors often exhibit altered pH levels compared to normal tissues; thus, monitoring these changes can provide insights into tumor metabolism and microenvironment . The estimated resolution for detecting pH changes is around 0.1 units per 1.5 ppm shift in the 15N NMR spectrum, which is sufficient for clinical applications .

Biomolecular Studies

Imidazole-13C,15N2 is also utilized in studying enzyme mechanisms and protein interactions due to its ability to mimic histidine residues found in many enzymes. This property allows researchers to probe active sites and hydrogen-bonding geometries effectively.

Case Study: Human Carbonic Anhydrase II

In a study involving human carbonic anhydrase II, imidazole-15N2 was used as a local probe to investigate hydrogen-bonding interactions in the enzyme's active site. The results provided valuable insights into the enzyme's catalytic mechanisms and structural properties .

Chemical Shift Analysis

The chemical shifts observed in imidazole-15N2 can provide detailed information about the local environment surrounding the nitrogen atoms. Variations in chemical shifts due to changes in pH or binding interactions can be quantitatively analyzed to infer structural and functional characteristics of biomolecules.

Application AreaDescriptionKey Findings
NMR SpectroscopyEnhances sensitivity and resolution in biomolecular studiesSignal enhancement up to 2000-fold using SABRE
pH SensingMonitors local pH changes in biological systemsEffective for tumor imaging with high resolution
Biomolecular StudiesProbes enzyme mechanisms and protein interactionsInsights into active site properties of enzymes like carbonic anhydrase II

Mechanism of Action

The mechanism of action of imidazole-13C,15N2 involves its interaction with molecular targets through its imidazole ring. The isotopic labeling does not alter the chemical properties of the imidazole ring but allows for precise tracking in various processes. The compound can interact with enzymes, receptors, and other biomolecules, facilitating studies on molecular interactions and pathways.

Comparison with Similar Compounds

    Imidazole-15N2: Labeled with nitrogen-15 but not carbon-13.

    Imidazole-13C: Labeled with carbon-13 but not nitrogen-15.

    2-Methylimidazole: A methyl-substituted derivative of imidazole.

Uniqueness: Imidazole-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced capabilities for tracking and studying complex biochemical and chemical processes

Biological Activity

Imidazole-13C,15N2 (Major) is a stable isotope-labeled derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development. This article explores its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

These properties are attributed to the unique electronic structure of the imidazole ring, which allows it to participate in various biochemical interactions. The dissociation constants for imidazole indicate its amphoteric nature, allowing it to act as both an acid and a base, which is crucial for its reactivity in biological systems .

Anticancer Properties

Research has demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, studies on various imidazole compounds have shown their ability to inhibit the growth of several cancer cell lines, including:

  • Triple-negative breast cancer (MDA-MB-231)
  • Prostate adenocarcinoma (PPC-1)
  • Glioblastoma (U-87)

In one study, specific imidazole derivatives showed cytotoxicity with EC50 values ranging from 3.1 to 47.2 µM against these cell lines . The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced biological activity; electron-donating groups enhanced potency while electron-withdrawing groups reduced it.

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
14PPC-13.1
22U-8747.2
9MDA-MB-231>100

Antimicrobial Activity

Imidazole derivatives also exhibit notable antimicrobial properties. Various studies have evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized imidazoles demonstrated significant zones of inhibition in comparison to standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
5a20E. coli
5b11P. aeruginosa
5c22B. subtilis

The mechanisms by which imidazole derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in cancer metabolism and proliferation.
  • Microtubule Destabilization : Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Radiosensitization : Imidazoles have been identified as radiosensitizers, enhancing the efficacy of radiotherapy in tumor treatment .

Case Study 1: Hypoxia Imaging in Breast Cancer

A novel application of imidazole derivatives involves their use as contrast agents in magnetic resonance imaging (MRI) for detecting hypoxic conditions in tumors. Research demonstrated the potential of hyperpolarized nitrogen-labeled nitroimidazoles as effective imaging agents, facilitating better visualization of tumor hypoxia in animal models .

Case Study 2: Antifungal Applications

Imidazole derivatives are also employed as antifungal agents. Their mechanism typically involves interference with ergosterol synthesis in fungal cell membranes, which is crucial for maintaining membrane integrity . This has led to their use in treating various fungal infections.

Properties

IUPAC Name

(213C,1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=[13CH][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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